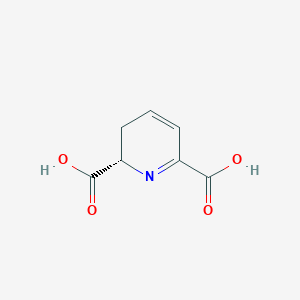
(S)-2,3-dihydrodipicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,3-dihydrodipicolinic acid is a 2,3-dihydrodipicolinic acid. It is a conjugate acid of a (S)-2,3-dihydrodipicolinate(2-).
科学的研究の応用
Antimicrobial Properties
1. Antifungal Activity
Recent studies have highlighted the antifungal potential of dipicolinic acid (DPA), which is closely related to (S)-2,3-dihydrodipicolinic acid. DPA has demonstrated strong antifungal activity against several plant pathogens, including Valsa pyri, which causes canker disease in pear trees. In controlled experiments, DPA reduced canker symptoms by 90% at concentrations as low as 5 mM. The mechanism involves the inhibition of chitin biosynthesis in fungi, leading to cell lysis and death . The stability of DPA within plant tissues enhances its effectiveness as a biocontrol agent.
Role in Tuberculosis Treatment
2. Target for Drug Development
this compound is crucial in the biosynthesis of lysine through the diaminopimelate pathway, making it a significant target for developing new anti-tuberculosis drugs. The enzyme dihydrodipicolinate reductase (DapB), which catalyzes the reduction of DHDP to tetrahydrodipicolinate, has been identified as a promising target for drug discovery against Mycobacterium tuberculosis. In silico screening has been employed to identify inhibitors that can effectively block DapB activity. Studies have shown that knockdown mutants of dapB exhibit reduced growth both in vitro and within macrophages, indicating that targeting this enzyme could impair the survival of the bacteria .
3. Enzyme Structure Studies
Research into the crystal structure of dihydrodipicolinate synthase (DapA) from M. tuberculosis has provided insights into its catalytic mechanisms and potential binding sites for inhibitors. Understanding these structural details is essential for designing effective drugs that can inhibit this enzyme's function and disrupt the bacterial cell wall synthesis pathway .
Metabolic Engineering Applications
4. Production of Dipicolinic Acid
Metabolic engineering approaches have been employed to enhance the production of dipicolinic acid using microorganisms such as Corynebacterium glutamicum. By overexpressing specific genes involved in DPA biosynthesis, researchers have achieved significant yields in laboratory settings. For instance, engineered strains have produced up to 3.28 g/L of DPA under optimized conditions, demonstrating the potential for industrial applications in bioprocessing and sustainable production .
Summary Table of Applications
Case Studies
- Antifungal Efficacy Study : A study demonstrated that DPA significantly inhibited the growth of Valsa pyri, showcasing its potential as a biocontrol agent in agriculture.
- Tuberculosis Drug Target Research : Research on DapB highlighted its essential role in M. tuberculosis survival, leading to the identification of novel inhibitors that could be developed into therapeutic agents.
- Metabolic Engineering Success : The successful engineering of Corynebacterium glutamicum for increased DPA production illustrates practical applications in biotechnology and industrial microbiology.
特性
分子式 |
C7H7NO4 |
|---|---|
分子量 |
169.13 g/mol |
IUPAC名 |
(2S)-2,3-dihydropyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-2,5H,3H2,(H,9,10)(H,11,12)/t5-/m0/s1 |
InChIキー |
UWOCFOFVIBZJGH-YFKPBYRVSA-N |
SMILES |
C1C=CC(=NC1C(=O)O)C(=O)O |
異性体SMILES |
C1C=CC(=N[C@@H]1C(=O)O)C(=O)O |
正規SMILES |
C1C=CC(=NC1C(=O)O)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















